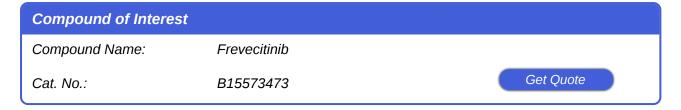


Early-Phase Clinical Trial Results of Frevecitinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Frevecitinib (KN-002) is a first-in-class, inhaled, small-molecule pan-Janus kinase (JAK) inhibitor under development by Kinaset Therapeutics for the treatment of inflammatory airway diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a pan-JAK inhibitor, frevecitinib targets JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), aiming to modulate the signaling of multiple pro-inflammatory cytokines involved in both eosinophilic and non-eosinophilic asthma.[3][4][5][6] This document provides a comprehensive technical guide to the early-phase clinical trial results for frevecitinib, focusing on available quantitative data, experimental protocols, and key mechanistic insights.

Mechanism of Action: Pan-JAK Inhibition

Frevecitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors implicated in airway inflammation. By blocking the activity of all four JAK family members, **frevecitinib** has the potential to provide broad anti-inflammatory effects.

Signaling Pathway

The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their

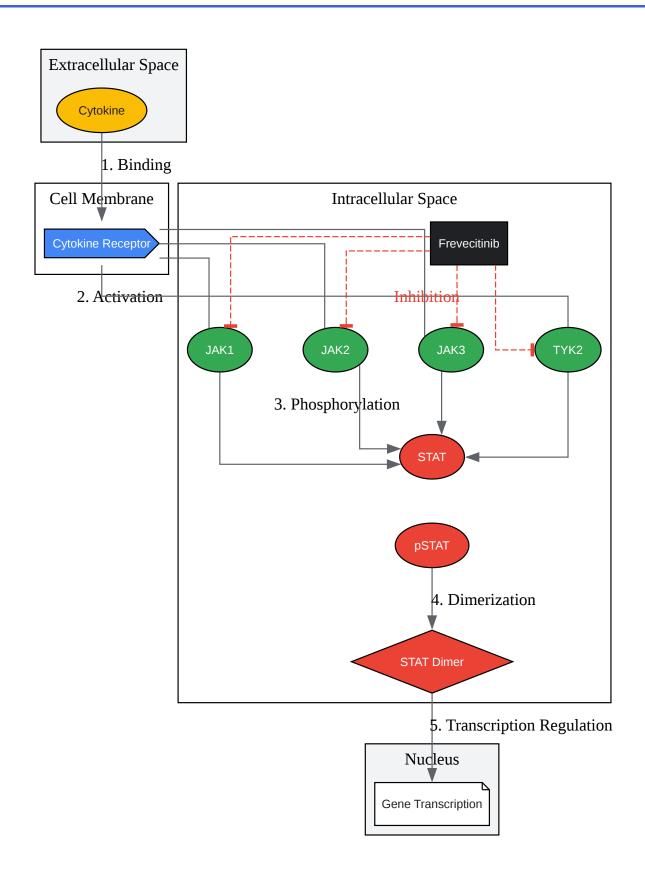


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autophosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. **Frevecitinib**, by inhibiting the kinase activity of JAKs, disrupts this signaling cascade.





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Caption: Frevecitinib inhibits the JAK-STAT signaling pathway.



Early-Phase Clinical Development Program (NCT05006521)

A Phase 1, randomized, double-blind, placebo-controlled study (NCT05006521) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **frevecitinib**.[3] The trial consisted of four parts:

- Part 1: Single Ascending Dose (SAD) study in healthy volunteers.
- Part 2: Multiple Ascending Dose (MAD) study in subjects with stable, mild asthma.
- Part 3: Repeat dose study in patients with moderate to severe asthma.
- Part 4: Repeat dose study in patients with COPD.

The study enrolled a total of 117 subjects across all parts.[7]

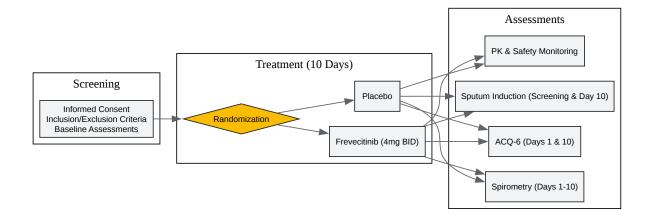
Experimental Protocols

Detailed experimental protocols for the NCT05006521 study are not yet fully published. However, based on available information, the following methodologies were employed:

- Study Design: The study was a randomized, double-blind, placebo-controlled trial.[7]
- Part 3 Dosing: In Part 3 of the study involving patients with moderate to severe asthma, participants received frevecitinib 4 mg twice-daily or a matching placebo for 10 consecutive days.[8]
- Inclusion Criteria (General): Male or female, 18-55 years old, with a body mass index (BMI) of 18 to 32 kg/m2 and a weight of at least 50 kg. Willing and able to provide informed consent and comply with the study protocol.
- Exclusion Criteria (General): Clinically significant laboratory test abnormalities, abnormal
 blood pressure and/or pulse rate, clinically significant ECG abnormalities, respiratory tract
 infection within 6 weeks of screening, and a positive test for active COVID-19.
- Efficacy Assessments (Part 3):



- Spirometry: Pre-dose spirometry was performed on Days 1-10, with serial post-dose measures on Days 1 and 10.
- Asthma Control Questionnaire (ACQ-6): Pre-dose ACQ-6 was scored on Day 1 and Day
 10.
- Sputum Induction: Sputum induction was performed at screening and on Day 10 in a subset of subjects.
- Pharmacokinetic Assessments: Plasma concentrations of frevecitinib were measured to assess pharmacokinetic parameters.
- Safety Assessments: Safety and tolerability were monitored throughout the study.



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Caption: Workflow for Part 3 of the Phase 1b study.

Clinical Trial Results Efficacy Data



The primary efficacy data available from the early-phase trials of **frevecitinib** comes from Part 3 of the Phase 1b study in patients with moderate to severe asthma.

Table 1: Efficacy Outcomes in Moderate to Severe Asthma (Part 3 of Phase 1b Study)

Efficacy Endpoint	Frevecitinib (n=17)	Placebo (n=6)	Placebo-Corrected Change
Change in FEV1 (mL) at Day 10			
Overall Population	-	-	120
Blood Eosinophils ≥300 cells/μL	-	-	190
Change in ACQ-6 Score at Day 10			
Overall Population	-	-	-0.15
Blood Eosinophils ≥300 cells/µL	-	-	-0.46
Sputum Eosinophil Count			
Change from Baseline	Decreased in all subjects (n=6)	Increased in all subjects (n=2)	-
Mean Placebo- Corrected Change (x 10^6/g)	-	-	0.220

Data from the American Thoracic Society (ATS) 2025 International Conference abstract.[8]

In addition to the data presented in the table, the study reported that 70% of **frevecitinib**-treated subjects with baseline blood eosinophil levels ≥300 cells/µL achieved a clinically meaningful reduction in ACQ-6 of at least -0.5 points at Day 10, compared to 0% in the placebo group.[9] Furthermore, 4 out of 6 **frevecitinib**-treated subjects with evaluable sputum samples achieved normal sputum eosinophil levels (<3%) by Day 10.[8]



Phase 1b studies also demonstrated clinically relevant reductions in fractional exhaled nitric oxide (FeNO), a key marker of airway inflammation, in patients with both mild and moderate-to-severe asthma.[4][5] Notably, these reductions were observed in patients with blood eosinophil counts below 300 cells/mm³ and even below 150 cells/mm³, populations that are often less responsive to other therapies.[4][5]

Pharmacokinetic Data

Detailed quantitative pharmacokinetic data from the Phase 1 studies have not been made publicly available. However, the available information indicates the following:

Table 2: Summary of Pharmacokinetic Findings

Parameter	Finding	
Dose Proportionality	Dose-proportional pharmacokinetics were observed.[4][7]	
Systemic Exposure	Plasma levels were below pharmacologically active concentrations, indicating minimal systemic exposure.[4][7]	

The formulation of **frevecitinib** as a dry powder for inhalation is designed to achieve therapeutic drug concentrations directly in the lungs while minimizing systemic absorption.[6]

Safety and Tolerability

Frevecitinib was reported to be well-tolerated in the Phase 1 clinical program.

Table 3: Summary of Safety Findings



Aspect	Finding	
Overall Safety	No significant systemic or local safety concerns were reported.[4][7]	
Tolerability	The drug was well-tolerated by subjects with COPD on background therapy and by subjects with moderate to severe asthma using ICS/LABA.[7]	

Specific adverse event data and frequency are not yet publicly available.

Future Development

Following the positive results from the Phase 1 program, Kinaset Therapeutics has received clearance from the U.S. Food and Drug Administration (FDA) for their Investigational New Drug (IND) application to proceed with a Phase 2b dose-ranging trial.[7] This trial is expected to begin in mid-2025 and will evaluate three doses of dry powder **frevecitinib** in patients with severe asthma that is not adequately controlled with inhaled corticosteroids (ICS) and long-acting beta-agonists (LABA) therapy.[7]

Conclusion

The early-phase clinical trial results for **frevecitinib** are promising, demonstrating proof-of-concept for this novel inhaled pan-JAK inhibitor in the treatment of asthma. The observed improvements in lung function, asthma control, and airway inflammation markers, coupled with a favorable safety profile and minimal systemic exposure, support its continued development. The upcoming Phase 2b trial will be crucial in determining the optimal dose and further establishing the efficacy and safety of **frevecitinib** in a larger patient population with uncontrolled severe asthma. The data generated from this next phase of development will be critical for defining the potential role of **frevecitinib** in the future management of severe airway diseases.

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